molecular formula C18H20IN3O3S B3498247 3-iodo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

3-iodo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

Cat. No.: B3498247
M. Wt: 485.3 g/mol
InChI Key: PWSKGBODBPWTDI-UHFFFAOYSA-N
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Description

3-iodo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide is a complex organic compound that features an iodine atom, a benzamide group, and a piperazine ring with a methylsulfonyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The starting material, 4-methylsulfonylpiperazine, is synthesized by reacting piperazine with methylsulfonyl chloride under basic conditions.

    Aromatic Substitution: The piperazine derivative is then subjected to a nucleophilic aromatic substitution reaction with 2-iodobenzoic acid to form the intermediate product.

    Amidation: The intermediate product undergoes an amidation reaction with benzoyl chloride to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Deiodinated benzamide derivatives.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

3-iodo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe in chemical biology to study cellular pathways and molecular interactions.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-iodo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The iodine atom and the piperazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. The combination of the benzamide group with the piperazine ring and the methylsulfonyl substituent further enhances its potential as a versatile pharmacophore.

Properties

IUPAC Name

3-iodo-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20IN3O3S/c1-26(24,25)22-11-9-21(10-12-22)17-8-3-2-7-16(17)20-18(23)14-5-4-6-15(19)13-14/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSKGBODBPWTDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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